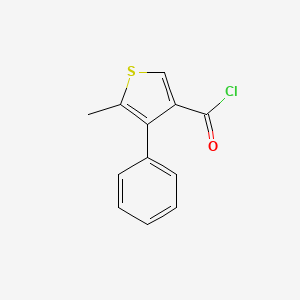

5-Methyl-4-phenylthiophene-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-phenylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTIHTVCLUNSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245968 | |

| Record name | 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160248-98-5 | |

| Record name | 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-phenyl-3-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Methyl-4-phenylthiophene-3-carbonyl chloride

[1][2][3]

CAS Number: 1160248-98-5 Formula: C₁₂H₉ClOS Molecular Weight: 236.72 g/mol Primary Application: Pharmaceutical Intermediate / Scaffold Synthesis[1]

Executive Summary & Chemical Identity[5]

5-Methyl-4-phenylthiophene-3-carbonyl chloride (CAS 1160248-98-5) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule therapeutics. As an activated acyl chloride derivative of the thiophene ring, it serves as a critical electrophile for introducing the 5-methyl-4-phenylthiophene-3-yl moiety into drug candidates.

This pharmacophore is particularly valued in medicinal chemistry for its ability to provide lipophilic bulk and pi-stacking interactions within protein binding pockets, commonly observed in kinase inhibitors, GPCR ligands (e.g., GPR40 agonists), and voltage-gated ion channel modulators.

Physicochemical Profile[1][6][7][8][9][10][11][12][13]

| Property | Specification |

| CAS Number | 1160248-98-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₉ClOS |

| Molecular Weight | 236.72 g/mol |

| Physical State | Solid or semi-solid (dependent on purity/temperature) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

| Reactivity | High (Moisture Sensitive / Corrosive) |

| Precursor Acid | 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0) |

Synthesis & Manufacturing Pathway

The synthesis of this compound is rarely performed as a single-step isolation due to the hydrolytic instability of the acid chloride. Instead, it is generated in situ or immediately prior to use from its stable carboxylic acid precursor.

The most robust synthetic route utilizes the Gewald Reaction to construct the thiophene core, followed by deamination and functional group manipulation.

Retrosynthetic Analysis (Graphviz)

Figure 1: Step-wise synthetic pathway from raw materials to the target acid chloride.

Detailed Synthetic Logic

-

Gewald Reaction (Core Construction): The synthesis begins with the condensation of phenylacetone with ethyl cyanoacetate and elemental sulfur in the presence of a base (morpholine or diethylamine). This multicomponent reaction efficiently builds the thiophene ring, yielding ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6).

-

Why this route? It allows for the regioselective placement of the phenyl and methyl groups based on the ketone starting material.

-

-

Deamination: The amino group at position 2 is often unnecessary for the final pharmacophore and can be removed via non-aqueous diazotization (e.g., using tert-butyl nitrite in THF or DMF). This yields the 2-unsubstituted thiophene ester.

-

Hydrolysis: Saponification of the ethyl ester using NaOH or LiOH in aqueous methanol yields the stable solid intermediate: 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0).

-

Acyl Chloride Generation (Activation): The acid is converted to the target acid chloride (CAS 1160248-98-5) using thionyl chloride (

) or oxalyl chloride (-

Critical Note: Oxalyl chloride with a catalytic amount of DMF is preferred for high-value synthesis to avoid thermal degradation associated with refluxing thionyl chloride.

-

Experimental Protocol: Generation & Coupling

Objective: Conversion of 5-methyl-4-phenylthiophene-3-carboxylic acid to the acid chloride and subsequent amide coupling (General Procedure).

Reagents

-

Precursor: 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 eq)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (

or Ar), suspend the carboxylic acid (CAS 557792-56-0) in anhydrous DCM (0.2 M concentration). -

Activation: Cool the suspension to 0°C. Add oxalyl chloride dropwise via syringe.

-

Catalysis: Add 2 drops of anhydrous DMF. Caution: Gas evolution (

, -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension should clarify as the acid chloride forms.

-

Work-up (Acid Chloride Isolation):

-

Concentrate the solvent in vacuo to remove excess oxalyl chloride and DCM.

-

Checkpoint: The residue is the crude This compound (CAS 1160248-98-5).[1] It should be used immediately for the next step.

-

-

Coupling (Example): Redissolve the crude residue in DCM. Add the target amine (1.0 eq) and a base (e.g., TEA or DIPEA, 2.0 eq) at 0°C. Stir until conversion is complete (monitored by TLC/LCMS).

Reactivity & Applications in Drug Discovery

The 3-carbonyl chloride position on the thiophene ring is a "privileged" attachment point. Unlike the 2-position, which is electronically conjugated to the sulfur atom (making it more susceptible to metabolic oxidation), the 3-position offers a stable vector for extending the molecular scaffold.

Reactivity Network (Graphviz)

Figure 2: Divergent synthesis capabilities of the acid chloride intermediate.

Strategic Utility

-

Lipophilic Pocket Filling: The 4-phenyl and 5-methyl groups create a twisted conformation relative to the thiophene plane. This "propeller-like" shape is ideal for filling hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) where flat molecules might not achieve selectivity.

-

Bioisosterism: Thiophene-3-carbonyl derivatives are often used as bioisosteres for benzoyl chlorides to improve metabolic stability or alter solubility profiles.

References

-

ChemicalBook. (n.d.). This compound Product Entry (CAS 1160248-98-5).[2][1] Retrieved from

-

BLD Pharm. (n.d.). 5-Methyl-4-phenylthiophene-3-carboxylic acid (CAS 557792-56-0).[3][4][5][6] Retrieved from

-

Matrix Scientific. (n.d.).[7] Product Catalog: this compound. Retrieved from

-

Fisher Scientific. (n.d.). Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6).[8] Retrieved from

Sources

- 1. 1160248-98-5 | 5-메틸-4-페닐티오펜-3-카르보닐클로라이드 - Aromsyn [aromsyn.com]

- 2. CAS Number List - 1 - Page 182001 - Chemicalbook [amp.chemicalbook.com]

- 3. 37905-03-6,8-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl (2E,6E)-Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 99578-58-2|5-Phenylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 557792-56-0|5-Methyl-4-phenylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. CAS RN 4815-37-6 | Fisher Scientific [fishersci.com]

Chemo-Analytical Profiling: 5-Methyl-4-phenylthiophene-3-carbonyl chloride

[1]

Executive Summary & Molecular Identity

Target Molecule: 5-Methyl-4-phenylthiophene-3-carbonyl chloride Primary Application: Electrophilic intermediate for heterocyclic medicinal chemistry (Kinase inhibitors, GPCR ligands). Critical Attribute: Molecular Weight (MW) and Isotopic Signature for Mass Spectrometry validation.

In the context of high-throughput screening and lead optimization, this thiophene derivative serves as a "privileged scaffold" building block. Its 3-carbonyl chloride functionality allows for rapid diversification via nucleophilic acyl substitution, while the 4-phenyl and 5-methyl substitutions provide essential hydrophobic contacts within protein binding pockets.

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Formula | C₁₂H₉ClOS | Confirmed stoichiometry |

| Average Molecular Weight | 236.72 g/mol | Used for gravimetric stoichiometry |

| Monoisotopic Mass | 236.006 g/mol | Used for High-Res Mass Spec (HRMS) |

| Physical State | Solid / Low-melting solid | Highly moisture sensitive |

| Reactivity Class | Acyl Chloride | Electrophilic; Hydrolyzes to carboxylic acid |

Structural Analysis & Mass Spectrometry Logic

For researchers utilizing LC-MS for reaction monitoring, relying solely on the average molecular weight (236.72) is insufficient due to the significant isotopic contribution of Chlorine and Sulfur.

Isotopic Abundance Breakdown

The presence of Chlorine (

-

Carbon (C₁₂): Dominant

. -

Sulfur (S₁): Small contribution from

(4.2%). -

Chlorine (Cl₁): Significant contribution from

(~24.2%).

Mass Spec Expectation:

-

Base Peak (M): ~236.0 Da (

isotope) -

M+2 Peak: ~238.0 Da (

isotope) -

Intensity Ratio: The M+2 peak should be approximately 33% the height of the base peak.

Technical Insight: If your Mass Spec data shows an M+2 peak significantly lower than 30%, your sample has likely hydrolyzed back to the carboxylic acid (Parent mass ~218 Da), losing the chlorine atom.

Figure 1: Decision logic for validating molecular integrity via Mass Spectrometry.

Synthesis & Validation Protocol

The synthesis of this compound typically proceeds from its carboxylic acid precursor. The choice of chlorinating agent is critical to prevent degradation of the thiophene ring.

Pathway: Acid Activation

Precursor: 5-Methyl-4-phenylthiophene-3-carboxylic acid (MW: 218.27)

Reagent: Thionyl Chloride (

Why Oxalyl Chloride? While Thionyl Chloride is standard, Oxalyl Chloride (with catalytic DMF) is preferred for thiophene derivatives. It operates at lower temperatures (0°C to RT), reducing the risk of thermal decomposition or polymerization of the electron-rich thiophene ring.

Detailed Protocol (Self-Validating)

This protocol includes a "Derivatization Quench" step. Because acyl chlorides are unstable on LC-MS columns (reacting with water/methanol in the mobile phase), you cannot analyze them directly. You must convert a small aliquot to a stable methyl ester to prove conversion.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 5-Methyl-4-phenylthiophene-3-carboxylic acid in anhydrous Dichloromethane (DCM).

-

Activation: Add catalytic Dimethylformamide (DMF) (2-3 drops).

-

Addition: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

, -

In-Process Control (The "Methanol Quench"):

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench it into 500 µL of anhydrous Methanol.

-

Run TLC or LC-MS.

-

Success Criteria: Disappearance of Acid (MW 218) and appearance of Methyl Ester (MW ~232).

-

-

Isolation: Concentrate in vacuo to remove solvent and excess reagent. The resulting residue is the crude this compound (MW 236.72).

Figure 2: Synthesis workflow with integrated Methanol Quench validation step.

Handling & Storage

Acyl chlorides of thiophenes are less stable than their benzene counterparts due to the electron-rich nature of the thiophene ring, which can facilitate self-reaction or rapid hydrolysis.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

-

Solvent Compatibility: Compatible with DCM, THF, Dioxane, and Toluene. Incompatible with water, alcohols, and amines (unless intended as reactants).

-

Visual Cue: A color change from off-white/yellow to dark orange/brown usually indicates decomposition or polymerization.

References

-

Santa Cruz Biotechnology. (n.d.). This compound Product Data. Retrieved from

-

Mourad, A. A., et al. (2020). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. National Institutes of Health (PMC). Retrieved from

-

Bar, S., & Martin, M.I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank (MDPI). Retrieved from

-

Leonard, M. S. (2013).[1] Reaction of Carboxylic Acids with Thionyl Chloride. Introductory Organic Reaction Mechanisms. Retrieved from

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Methyl-4-phenylthiophene-3-carbonyl Chloride

Executive Summary & Structural Architecture

The compound 5-Methyl-4-phenylthiophene-3-carbonyl chloride represents a highly specialized heterocyclic building block. Unlike simple thiophenes, this scaffold integrates three distinct functional domains: a lipophilic phenyl ring, a metabolically blocking methyl group, and a highly reactive electrophilic acyl chloride.

This guide analyzes the molecule not merely as a static structure but as a dynamic reagent. The proximity of the bulky phenyl group at position 4 to the carbonyl chloride at position 3 creates a unique steric environment that influences both its synthesis and its subsequent reactivity in medicinal chemistry campaigns (e.g., kinase inhibitor design).

Structural Geometry and Electronic Profile

The thiophene ring is electron-rich (π-excessive), but the carbonyl chloride group at C3 acts as a strong electron-withdrawing group (EWG), deactivating the ring slightly towards electrophilic aromatic substitution while activating the carbonyl carbon for nucleophilic attack.

-

Torsional Strain (The Ortho Effect): The most critical structural feature is the steric clash between the C4-Phenyl ring and the C3-Carbonyl group . To minimize steric repulsion, the phenyl ring rotates out of the plane of the thiophene core. This non-coplanarity is advantageous in drug design as it disrupts "flat" molecular stacking, potentially improving solubility and creating distinct 3D binding vectors.

-

Metabolic Blocking: The C5-Methyl group serves a dual purpose: it adds lipophilicity and, crucially, blocks the C5 position (the most reactive site on thiophene for metabolic oxidation), thereby enhancing the metabolic stability of derived drugs.

| Feature | Position | Electronic Effect | Structural Consequence |

| Thiophene Core | 1-5 | Aromatic scaffold, bioisostere for phenyl. | |

| Carbonyl Chloride | C3 | EWG (-I, -M) | High electrophilicity; moisture sensitive. |

| Phenyl Group | C4 | Steric Bulk | Non-planar torsion; hydrophobic interaction. |

| Methyl Group | C5 | EDG (+I) | Metabolic blockade at |

Synthetic Pathways & Process Optimization

The synthesis of this compound is a two-phase process: (1) Construction of the thiophene ring (yielding the carboxylic acid precursor) and (2) Chlorination of the acid.[1]

Phase 1: The Modified Gewald/Fiesselmann Strategy

While the Gewald reaction typically yields 2-aminothiophenes, the synthesis of the 3-carboxylic acid variant often requires a Fiesselmann synthesis approach or the condensation of

-

Precursor Assembly: Reaction of a phenyl-substituted mercaptoacetone with an acrylate derivative, followed by cyclization.

-

Hydrolysis: The resulting ester is hydrolyzed (LiOH/THF) to yield 5-Methyl-4-phenylthiophene-3-carboxylic acid .

Phase 2: Chlorination Protocol (The Critical Step)

Converting the sterically hindered carboxylic acid to the acid chloride requires forcing conditions due to the shielding effect of the C4-phenyl group.

Protocol: Vilsmeier-Haack Activated Chlorination

Objective: Quantitative conversion of acid to acid chloride without degrading the thiophene ring.

Reagents:

-

Substrate: 5-Methyl-4-phenylthiophene-3-carboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a

drying tube (or -

Slurry Formation: Suspend the carboxylic acid in anhydrous DCM (0.5 M concentration). The acid may not fully dissolve initially.

-

Catalytic Activation: Add the catalytic amount of DMF.

-

Reagent Addition: Add

dropwise at -

Reflux: Warm to room temperature, then heat to reflux (

for DCM,-

Endpoint Monitoring: Do NOT use LCMS directly. Aliquot

of reaction mixture into

-

-

Isolation: Concentrate in vacuo to remove excess

and solvent. Co-evaporate with Toluene (

Yield Expectation: >95% (crude). The product is usually an oil or low-melting solid that hydrolyzes rapidly; use immediately in the next step.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow from the carboxylic acid precursor to the reactive chloride and its subsequent divergence into medicinal chemistry applications.

Caption: Synthetic workflow converting the stable acid precursor into the reactive carbonyl chloride scaffold, enabling diverse downstream library generation.

Medicinal Chemistry Applications & Reactivity[9][11][12]

The 3-carbonyl chloride functionality is the "warhead" for attaching this scaffold to pharmacophores.

Amide Coupling (The Primary Use Case)

In drug discovery, this molecule is most frequently reacted with amines (primary or secondary) to form thiophene-3-carboxamides .

-

Relevance: The thiophene-3-carboxamide motif is a bioisostere of benzamides found in numerous kinase inhibitors (e.g., inhibiting VEGFR or EGFR).

-

Protocol Note: Due to the C4-phenyl crowding, reactions with bulky amines (e.g., tert-butyl amine) may require elevated temperatures or stronger bases (e.g., LiHMDS) compared to standard Schotten-Baumann conditions.

Friedel-Crafts Acylation

The acid chloride can serve as an electrophile in Friedel-Crafts acylations to attach the thiophene core to other aromatic rings, creating diaryl ketone systems.

-

Lewis Acid:

is typically required. -

Regioselectivity: The reaction occurs at the carbonyl carbon, preserving the thiophene ring integrity.

Heterocycle Formation

Reaction with hydrazine or hydroxylamine yields oxadiazoles or triazoles, extending the scaffold into fused or linked heterocyclic systems often used in anti-infective research.

Handling, Stability, and Safety Data

Safety Warning: This compound is a Lachrymator and causes severe skin burns and eye damage. All manipulations must occur in a fume hood.

| Parameter | Specification / Guideline |

| Physical State | Yellowish oil or low-melting solid (dependent on purity). |

| Stability | Moisture Sensitive. Hydrolyzes rapidly to the carboxylic acid and HCl gas upon contact with water or humid air. |

| Storage | Store under Argon/Nitrogen at -20°C. |

| Quenching | Quench excess reagent with Methanol (exothermic) or saturated |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate. Reacts with protic solvents. |

References

-

Gewald Reaction & Thiophene Synthesis

-

Chlorination Mechanism

-

Medicinal Chemistry of Thiophenes

-

Vilsmeier-Haack Activation

-

"Thionyl Chloride - Reagent Guide." Organic Chemistry Portal.

-

-

General Patent Reference (Analogous Chemistry)

-

"Synthetic method of thiophene sulfonyl/carbonyl chlorides." Google Patents (CN111732568B).

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. impactfactor.org [impactfactor.org]

Technical Whitepaper: Structural Elucidation and Handling of 5-Methyl-4-phenylthiophene-3-carbonyl chloride via NMR

Executive Summary

This guide details the Nuclear Magnetic Resonance (NMR) characterization of 5-Methyl-4-phenylthiophene-3-carbonyl chloride , a critical intermediate in the synthesis of pharmaceuticals and organic semiconductors.

The presence of the highly reactive chlorocarbonyl moiety (-COCl) presents specific challenges in spectroscopic analysis. In situ hydrolysis due to trace moisture in deuterated solvents is the primary cause of spectral misinterpretation. This whitepaper provides a self-validating protocol to distinguish the intact acid chloride from its carboxylic acid degradation product, ensuring data integrity for drug development workflows.

Sample Preparation: The "Dry" Protocol[1]

Scientific Integrity (Causality): Acid chlorides react with water to form carboxylic acids and HCl.[1] Standard CDCl₃ often contains trace water and ethanol (stabilizer), both of which react with the analyte. The resulting HCl can induce chemical shift variations in the aromatic region, rendering library comparisons invalid.

Required Materials

-

Solvent: CDCl₃ (99.8% D), stored over activated 4Å molecular sieves for >24 hours.

-

Neutralizer: Anhydrous K₂CO₃ (optional, to neutralize trace acid).

-

Vessel: Oven-dried 5mm NMR tube.

Step-by-Step Workflow

-

Solvent Verification: Extract 0.6 mL of dry CDCl₃. Run a blank ¹H NMR. Confirm the water peak at ~1.56 ppm is minimal (integral < 0.01 relative to solvent residual).

-

Sample Dissolution: Weigh 10-15 mg of the solid analyte into a dry vial.

-

Rapid Transfer: Add solvent, dissolve immediately, and transfer to the NMR tube.

-

Sealing: Cap immediately. If analysis is delayed >1 hour, wrap the cap with Parafilm.

Critical Check: If the sample evolves gas (HCl) upon dissolution or if the solution becomes warm, the solvent is wet. Discard and re-dry solvent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by a distinct singlet in the downfield aromatic region (H2) and a methyl singlet.

Predicted Chemical Shift Assignment

Based on substituent additivity rules and analogous thiophene-3-carbonyl derivatives [1, 2].

| Position | Moiety | Shift (δ ppm) | Multiplicity | Integration | Structural Logic |

| 2 | Thiophene-H | 8.20 – 8.40 | Singlet (s) | 1H | Highly deshielded by adjacent S (α-effect) and -COCl (anisotropic deshielding). |

| 4-Ph | Phenyl-H | 7.35 – 7.55 | Multiplet (m) | 5H | Typical aromatic range; ortho/meta/para overlap due to free rotation. |

| 5-Me | Methyl-H | 2.40 – 2.55 | Singlet (s) | 3H | Allylic coupling to thiophene ring is usually small (<1Hz), appearing as a singlet or broadened singlet. |

Diagnostic Features[1][3][4][5][6][7][8]

-

The H2 Singlet: This is the "anchor" signal. In the acid chloride, this proton typically appears 0.1–0.3 ppm downfield compared to the corresponding carboxylic acid or ester due to the strong electron-withdrawing nature of the -COCl group.

-

Absence of Exchangeables: A clean spectrum must NOT show a broad singlet >10.0 ppm. Presence of such a peak indicates hydrolysis to the carboxylic acid (-COOH).

¹³C NMR Spectral Analysis

The carbon spectrum provides definitive proof of the carbonyl chloride functionality.

| Carbon Type | Shift (δ ppm) | Assignment | Notes |

| C=O | 160.0 – 164.0 | Carbonyl Chloride | Typically shifted upfield relative to carboxylic acids (~168 ppm) but distinct from esters. |

| C2 | 135.0 – 138.0 | Thiophene CH | Deshielded α-carbon. |

| C3, C4, C5 | 128.0 – 145.0 | Quaternary C | Complex aromatic region; requires HMBC for specific assignment. |

| Ph-C | 127.0 – 130.0 | Phenyl Ring | Intense signals due to symmetry (ortho/meta carbons). |

| Me | 14.0 – 16.0 | Methyl | Typical range for methyl on heteroaromatic ring. |

Structural Connectivity & Logic (HMBC)

To validate the regio-chemistry (i.e., confirming the methyl is at position 5 and phenyl at position 4, rather than swapped), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Connectivity Diagram

The following diagram illustrates the key long-range couplings (2-3 bonds) that confirm the structure.

Figure 1: HMBC Correlation Network. The correlation from H2 to the Carbonyl Carbon (Red Arrow) is the definitive link establishing the position of the acid chloride group.

Quality Control: The Hydrolysis Trap

The most common failure mode in analyzing this compound is inadvertent hydrolysis. The transformation from Acid Chloride to Carboxylic Acid changes the polarity and chemical shifts, potentially leading to incorrect dosage calculations in subsequent biological assays.

Degradation Pathway

Figure 2: Hydrolysis pathway. Note the upfield shift of the H2 proton and appearance of the broad OH peak in the impurity.

Self-Validation Checklist

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Stenutz.eu. Retrieved October 26, 2023, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved October 26, 2023, from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

IR spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

An In-depth Technical Guide to the Infrared Spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

For correspondence: Dr. Gemini, Senior Application Scientist, Google AI Division.

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic aromatic acyl chloride. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from established spectroscopic principles and data from analogous structures to predict, interpret, and validate its spectral features. The guide is intended for researchers, chemists, and drug development professionals who utilize IR spectroscopy for structural elucidation and reaction monitoring. Key sections include a theoretical prediction of absorption bands, a detailed protocol for spectral acquisition via Attenuated Total Reflectance (ATR), and a self-validating system for spectral interpretation, emphasizing the comparison with its carboxylic acid precursor to confirm synthetic success.

Introduction and Molecular Significance

This compound is a polysubstituted thiophene derivative. Thiophene rings are significant structural motifs in medicinal chemistry and materials science, known for their diverse biological activities and electronic properties[1]. The presence of a highly reactive acyl chloride functional group makes this compound a valuable intermediate for synthesizing a wide range of derivatives, such as amides, esters, and ketones, by introducing the 5-methyl-4-phenylthiophene moiety into larger, more complex molecules.

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive confirmation of molecular structure, particularly for identifying key functional groups. For a synthetic intermediate like this compound, IR spectroscopy serves two primary purposes:

-

Structural Confirmation: Verifying the presence of the critical carbonyl chloride group and the integrity of the substituted aromatic framework.

-

Purity Assessment: Confirming the successful conversion from its precursor, 5-methyl-4-phenylthiophene-3-carboxylic acid, by monitoring the disappearance of the carboxylic acid's characteristic hydroxyl (O-H) absorption.

This guide establishes an expert framework for achieving these analytical goals.

Theoretical Principles and Predicted IR Absorption Bands

The is best understood by deconstructing the molecule into its constituent functional groups and predicting the vibrational frequencies for each. The overall spectrum will be a superposition of these individual absorptions.

The Carbonyl Chloride Group (–COCl): The Primary Diagnostic Peak

The most telling feature in the spectrum will be the carbonyl (C=O) stretching vibration. In acyl chlorides, this band is characteristically found at a high wavenumber due to the strong inductive electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O bond.

-

Prediction: A very strong, sharp absorption band is expected between 1760-1780 cm⁻¹ [2]. The position is slightly lower than a saturated acyl chloride (which appears around 1800 cm⁻¹) because of conjugation with the aromatic thiophene ring, which introduces some single-bond character to the C=O bond[2].

The Aromatic Systems: Thiophene and Phenyl Rings

The molecule contains two aromatic rings which contribute several characteristic bands:

-

Aromatic C-H Stretch: These are typically of weak to medium intensity and appear at wavenumbers just above 3000 cm⁻¹. Expect peaks in the range of 3030-3100 cm⁻¹ [3].

-

Aromatic C=C Ring Stretching: These vibrations, often referred to as "ring breathing," produce a set of two to four sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region[1][4]. Specific bands for substituted thiophenes have been observed around 1530 cm⁻¹ and 1450 cm⁻¹[1].

-

Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions in the fingerprint region (680-900 cm⁻¹ ) are highly diagnostic of the substitution pattern on the aromatic rings[3].

The Methyl Group and C-Cl Bond

-

Alkyl C-H Stretching: The methyl group will produce symmetric and asymmetric stretching vibrations. These appear as medium to strong bands in the 2850-2960 cm⁻¹ region[3].

-

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹ . However, it can be difficult to assign definitively due to overlap with other vibrations[2].

Summary of Predicted Absorptions

The following table summarizes the expected key vibrational frequencies, their origins, and anticipated intensities.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Notes |

| 3030 - 3100 | Aromatic C-H Stretch (Thiophene & Phenyl) | Medium to Weak | Diagnostic for unsaturation. |

| 2850 - 2960 | Alkyl C-H Stretch (Methyl Group) | Medium to Strong | Indicates the presence of saturated C-H bonds. |

| 1760 - 1780 | Acyl Chloride C=O Stretch | Very Strong, Sharp | The most important diagnostic peak for the target molecule. |

| 1450 - 1620 | Aromatic C=C Ring Stretch (Thiophene & Phenyl) | Medium, Sharp (multiple bands) | Confirms the aromatic backbone. |

| 1350 - 1470 | C-H Bending (Methyl Group) | Medium | Confirms the methyl substituent. |

| 680 - 900 | Aromatic C-H Out-of-Plane Bending | Strong | Dependent on the specific substitution pattern. |

| 600 - 800 | C-Cl Stretch | Medium to Weak | Often overlaps with other fingerprint region bands. |

Experimental Protocol: Spectral Acquisition via ATR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid or oil sample due to its minimal sample preparation and high reproducibility.

Objective: To obtain a high-quality, transmission-equivalent .

Materials:

-

FTIR Spectrometer with a Diamond or Germanium ATR accessory.

-

Sample of this compound (as a solid or oil).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free laboratory wipes.

Methodology:

-

System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This is a critical step to measure the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Using the ATR's pressure clamp, apply firm and consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same acquisition parameters (scans, resolution) as the background spectrum. The instrument software will automatically perform the background subtraction.

-

-

Data Processing & Cleaning:

-

Perform an ATR correction (if available in the software) to make the resulting spectrum appear more like a traditional transmission spectrum.

-

Clean the ATR crystal and pressure clamp tip meticulously with solvent and a wipe. Verify cleanliness by taking a new background scan and ensuring no sample peaks remain.

-

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Spectral Interpretation: A Self-Validating System

Interpreting the spectrum is not merely about finding peaks; it's about building a logical case for the molecule's identity and purity. The cornerstone of this process for a synthetic product is the direct comparison to its immediate precursor.

Primary Confirmation: The Acyl Chloride

The first and most crucial step is to locate the carbonyl peak.

-

Evidence of Success: The presence of a very strong, sharp peak in the 1760-1780 cm⁻¹ region is the primary evidence for the acyl chloride functional group[2]. Its intensity should make it one of the most prominent features in the entire spectrum[5].

-

Causality: The high frequency is a direct result of the inductive effect of the adjacent chlorine atom. This distinguishes it from nearly all other carbonyl types (ketones, esters, amides, etc.), which appear at lower frequencies[2][6].

Validation via Precursor Comparison: Confirming the Reaction

The synthesis of an acyl chloride typically proceeds from the corresponding carboxylic acid (in this case, 5-Methyl-4-phenylthiophene-3-carboxylic acid) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A robust validation of the reaction's completion involves confirming the disappearance of the starting material's key spectral features.

IR Spectrum of the Carboxylic Acid Precursor:

-

Broad O-H Stretch: A defining feature of carboxylic acids is an extremely broad absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹ [7][8]. This breadth is due to strong hydrogen bonding in the carboxylic acid dimer.

-

Carboxylic Acid C=O Stretch: The carbonyl stretch for the conjugated carboxylic acid would appear around 1710-1725 cm⁻¹ [7][8].

The Self-Validating Checklist:

-

[ABSENCE] Is the broad O-H stretch from 2500-3300 cm⁻¹ gone?

-

YES: This is strong evidence that the carboxylic acid has been consumed.

-

NO: The reaction is incomplete, or the product is impure.

-

-

[SHIFT] Has the carbonyl peak shifted?

-

YES: The C=O peak should have shifted from ~1715 cm⁻¹ in the acid to ~1770 cm⁻¹ in the acyl chloride. This significant shift of +55 cm⁻¹ or more is definitive proof of the functional group transformation.

-

NO: If the peak remains at the lower frequency, the starting material is still present.

-

Caption: Key spectral transformations confirming the conversion of the carboxylic acid to the acyl chloride.

Conclusion

The infrared spectrum of this compound is characterized by several key features, the most significant being a strong, sharp carbonyl absorption band around 1760-1780 cm⁻¹. Confirmation of the structure is achieved not only by identifying this peak and other secondary absorptions (aromatic C-H and C=C stretches) but, most importantly, through a comparative analysis with its carboxylic acid precursor. By verifying the disappearance of the broad O-H stretch and the characteristic high-frequency shift of the carbonyl band, researchers can confidently validate the successful synthesis and purity of this important chemical intermediate.

References

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Stanton, J. F., et al. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Institutes of Health (NIH). [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Magdaline, J. D. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1267. [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

-

Wade, L. G. (n.d.). Infrared Spectroscopy. University of Missouri–St. Louis. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Mass Spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrum of 5-Methyl-4-phenylthiophene-3-carbonyl chloride. As a molecule of interest in synthetic and medicinal chemistry, understanding its mass spectrometric behavior is crucial for its unambiguous identification and for tracking its presence in complex reaction mixtures. This document elucidates the theoretical basis for its fragmentation, predicts the major ion peaks, and offers a standardized protocol for its analysis. The principles outlined herein are grounded in established mass spectrometry literature and data from analogous chemical structures.

Introduction: The Significance of Mass Spectrometry in Complex Molecule Characterization

Mass spectrometry is an indispensable analytical technique in the field of drug development and organic synthesis. Its ability to provide precise molecular weight information and structural insights through fragmentation analysis is unparalleled.[1][2] For a molecule such as this compound, which possesses multiple functional groups—a thiophene ring, a phenyl substituent, a methyl group, and a reactive acyl chloride—a detailed understanding of its mass spectrum is critical for confirming its synthesis and purity.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint, offering valuable structural information.[4] This guide will deconstruct the probable fragmentation pathways of the title compound, providing researchers with the necessary tools to interpret its mass spectrum confidently.

Predicted Molecular Ion and Isotopic Pattern

The initial event in the EI mass spectrometer is the removal of an electron from the molecule to form a molecular ion (M⁺•).[2][4] The molecular weight of this compound (C₁₂H₉ClOS) is calculated to be approximately 236.7 g/mol . Therefore, the molecular ion peak is expected to appear at an m/z of 236.

A key feature to anticipate is the isotopic peak resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in a characteristic M+2 peak at m/z 238 with roughly one-third the intensity of the molecular ion peak at m/z 236. The presence of sulfur (³⁴S isotope) will also contribute to the M+2 peak, albeit to a lesser extent.

Primary Fragmentation Pathways and Key Fragment Ions

The fragmentation of the molecular ion of this compound will be dictated by the relative stabilities of the resulting cations and neutral losses. The primary fragmentation events are expected to be alpha-cleavages adjacent to the carbonyl group and cleavages involving the thiophene ring and its substituents.

Formation of the Acylium Ion: The Dominant Fragmentation

The most characteristic fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion.[5][6] This is anticipated to be the base peak or one of the most intense peaks in the spectrum.

-

M⁺• (m/z 236) → [M - Cl]⁺ (m/z 201) + •Cl

The resulting acylium ion at m/z 201 is resonance-stabilized, contributing to its high abundance.

Subsequent Fragmentation of the Acylium Ion

The acylium ion can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule.[5]

-

[m/z 201]⁺ → [m/z 173]⁺ + CO

The resulting ion at m/z 173 corresponds to the 5-methyl-4-phenylthiophene cation.

Fragmentation Involving the Thiophene Ring and Phenyl Group

Aromatic and heteroaromatic systems, such as the phenyl and thiophene rings in the target molecule, are relatively stable and often appear as prominent fragments.[7][8]

-

Loss of the Carbonyl Chloride Group: Cleavage of the bond between the thiophene ring and the carbonyl group can lead to the formation of a 5-methyl-4-phenylthiophenyl radical and a carbonyl chloride cation ([COCl]⁺) at m/z 63. However, the charge is more likely to remain with the larger, more stable aromatic fragment.

-

Fragments from the Phenyl Group: The phenyl group (C₆H₅) itself can appear as a fragment at m/z 77.

-

Fragments from the Thiophene Core: Fragmentation of the thiophene ring itself is also possible, though likely to be less prominent than the initial acyl chloride cleavage.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key predicted ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Structure | Notes |

| 238 | [M+2]⁺• | C₁₂H₉³⁷ClOS⁺• | Isotope peak, approximately 1/3 the intensity of M⁺•. |

| 236 | M⁺• | C₁₂H₉³⁵ClOS⁺• | Molecular ion. |

| 201 | [M - Cl]⁺ | [C₁₂H₉OS]⁺ | Acylium ion, likely the base peak. |

| 173 | [M - Cl - CO]⁺ | [C₁₁H₉S]⁺ | Loss of CO from the acylium ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol is recommended.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

-

A gas chromatograph (GC) for sample introduction is ideal for ensuring sample purity and volatility.

GC-MS Parameters (Recommended Starting Point):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A standard non-polar column (e.g., DB-5ms or equivalent).

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[9]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

-

Identify the molecular ion peak (M⁺•) and its corresponding M+2 isotope peak.

-

Identify the base peak and propose a structure for the corresponding fragment ion.

-

Analyze the other significant fragment ions and propose fragmentation pathways.

-

Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

Caption: Primary fragmentation pathway of this compound.

Caption: Recommended workflow for acquiring the mass spectrum.

Conclusion

This guide provides a robust theoretical framework for understanding and interpreting the electron ionization mass spectrum of this compound. By anticipating the key fragmentation pathways, particularly the formation of the acylium ion at m/z 201, researchers can confidently identify this compound and assess its purity. The provided experimental protocol offers a standardized starting point for obtaining high-quality data. As with all mass spectral interpretations, a combination of theoretical prediction and careful experimental work will yield the most reliable results.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

-

ResearchGate. (n.d.). (PDF) Thiophene-3-carbonyl Chloride. Retrieved February 7, 2026, from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 7, 2026, from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved February 7, 2026, from [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Save My Exams. (n.d.). Acyl Chlorides. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride. Retrieved February 7, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 7, 2026, from [Link]

-

Analytical Chemistry. (1969). Mass Spectrometry and Ionization Energies of Some Condensed-Ring Aromatic and Heterocyclic Compounds. [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

-

Wikipedia. (n.d.). Acyl chloride. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved February 7, 2026, from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-ethyl-5-methyl-2-(phenylcarbonylamino)thiophene-3-carboxylate. Retrieved February 7, 2026, from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. jove.com [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Purity of Commercially Available 5-Methyl-4-phenylthiophene-3-carbonyl chloride

Abstract: 5-Methyl-4-phenylthiophene-3-carbonyl chloride is a key building block in medicinal chemistry, valued for its role in synthesizing complex molecules targeting a range of therapeutic areas. The thiophene moiety is a privileged pharmacophore, and its derivatives are integral to numerous FDA-approved drugs.[1] The inherent reactivity of the acid chloride functional group, essential for its synthetic utility, also presents significant challenges in maintaining purity and stability. This guide provides an in-depth analysis of the synthesis, potential impurities, analytical methodologies, and purification strategies for this compound, offering researchers and drug development professionals a framework for ensuring its quality and reliability in their workflows.

The Critical Role of Purity in Synthesis

The quality of starting materials is a cornerstone of successful drug development and chemical synthesis. For a reactive intermediate like this compound, impurities can have a cascading effect on downstream reactions. They can lead to the formation of unwanted by-products, reduce reaction yields, complicate purification processes, and introduce potentially genotoxic substances into the synthetic pathway. Given that the levels of impurities in active pharmaceutical ingredients (APIs) are strictly controlled by regulatory bodies, understanding and controlling the purity of key intermediates is not merely a matter of process efficiency but a critical component of regulatory compliance and patient safety.[2][3][4]

Synthesis and the Genesis of Impurities

The purity of the final acid chloride is intrinsically linked to its synthetic history. A comprehensive understanding of the manufacturing process is the first step in predicting the impurity profile.

A Plausible Synthetic Pathway

While numerous methods exist for thiophene synthesis, a common laboratory and industrial approach to the target molecule involves two key stages: the formation of the substituted thiophene carboxylic acid, followed by its conversion to the acid chloride.

-

Formation of 5-Methyl-4-phenylthiophene-3-carboxylic acid: This precursor is often synthesized via a multicomponent reaction, such as the Gewald reaction, which involves the condensation of a ketone, an active methylene compound, and elemental sulfur.[1] This method is efficient for creating highly substituted thiophenes.

-

Conversion to the Acid Chloride: The most prevalent method for converting a carboxylic acid to its corresponding acid chloride is treatment with thionyl chloride (SOCl₂).[5][6][7] This reaction is effective and drives to completion as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and removed from the reaction mixture.[8]

Caption: General two-stage synthesis of the target compound.

Common Impurity Profile

Impurities can be introduced at any stage of the synthesis or during storage. A proactive approach involves anticipating these species to develop targeted analytical methods.

| Impurity Class | Specific Examples | Origin |

| Starting Material | 5-Methyl-4-phenylthiophene-3-carboxylic acid | Incomplete reaction during the chlorination step. This is the most common impurity. |

| Reagent-Related | Excess Thionyl Chloride (SOCl₂) | Use of excess reagent to drive the reaction to completion. |

| Side-Products | Symmetric Anhydride of the parent acid | Formed by the reaction of the product acid chloride with unreacted starting carboxylic acid. |

| Degradation | 5-Methyl-4-phenylthiophene-3-carboxylic acid | Hydrolysis of the acid chloride upon exposure to atmospheric moisture. Acid chlorides are notoriously moisture-sensitive.[9] |

| Process-Related | Residual Solvents (e.g., Toluene, Dichloromethane) | Solvents used during synthesis and workup. |

| Synthesis By-products | Furan derivatives, other thiophene isomers | Potential side reactions during the initial thiophene ring formation, such as the Paal-Knorr synthesis which can yield furan byproducts.[10] |

A Multi-Pronged Analytical Approach for Purity Verification

No single analytical technique can provide a complete picture of the purity of this compound. A self-validating system employs orthogonal methods to confirm identity, quantify the main component (assay), and profile impurities.

Caption: A logical workflow for the comprehensive analysis of purity.

Spectroscopic Methods: The First Line of Inquiry

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful technique for functional group identification. The key diagnostic signal is the carbonyl (C=O) stretching frequency. The acid chloride will exhibit a strong, sharp peak at a high wavenumber (typically 1770-1810 cm⁻¹ ), whereas the corresponding carboxylic acid impurity will appear at a lower frequency (around 1700-1725 cm⁻¹ ) and will be accompanied by a very broad O-H stretching band from 2500-3300 cm⁻¹ . A clean FTIR spectrum is a strong first indicator of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying organic impurities.[11][12][13]

-

¹H NMR: Can be used quantitatively (qNMR) with a certified internal standard to provide a highly accurate assay. It can also readily detect and quantify the starting carboxylic acid, as the protons adjacent to the carbonyl group will have slightly different chemical shifts in the acid versus the acid chloride.

-

¹³C NMR: Provides confirmation of the carbon skeleton. The carbonyl carbon of the acid chloride is typically found further downfield than that of the carboxylic acid, offering another data point for purity assessment.

-

Chromatographic Techniques: Profiling the Impurities

Due to their reactivity, acid chlorides are challenging to analyze directly via chromatography.[2] The most robust and reliable approach is derivatization, converting the analyte into a more stable species prior to injection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile and semi-volatile impurities. The acid chloride can be derivatized to a stable amide or ester. For example, reaction with a secondary amine like diethylamine produces a stable diethylamide that is easily analyzed by GC-MS.[14] This method can simultaneously detect the derivatized acid chloride and any derivatized carboxylic acid impurity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and offers high sensitivity. Similar to GC, a derivatization strategy is employed. Reacting the acid chloride with an alcohol like methanol or butanol in the presence of a non-nucleophilic base yields the corresponding methyl or butyl ester, which is stable and possesses a strong UV chromophore for sensitive detection.[2][15] HPLC is particularly useful for detecting the formation of the symmetric anhydride.

Titration: A Classic Assay Method

A simple yet effective method to determine the total acid chloride content is through titration. The sample is reacted with a known excess of a nucleophile (e.g., an amine or aqueous base), which consumes the acid chloride. The unreacted nucleophile is then back-titrated with a standardized acid. While this method does not provide an impurity profile, it delivers a reliable assay value for the primary functional group and is more selective than general titration methods for acids.[14]

Field-Proven Experimental Protocols

Protocol: Derivatization for GC-MS Analysis

Objective: To convert the acid chloride and any residual carboxylic acid into stable derivatives for simultaneous quantification.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into a 2 mL GC vial.

-

Derivatization Reagent: Prepare a solution of 10% (v/v) diethylamine and 1% (v/v) N,O-Bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile. The diethylamine will react with the acid chloride, and the BSA will silylate the carboxylic acid.

-

Reaction: Add 1 mL of the derivatization reagent to the GC vial. Cap tightly and vortex for 30 seconds.

-

Incubation: Heat the vial at 60°C for 20 minutes to ensure complete derivatization.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection onto the GC-MS system.

-

Rationale: This single-step derivatization allows for the conversion of the two most critical species—the product and the primary impurity—into stable, chromatographically distinct compounds (a diethylamide and a trimethylsilyl ester, respectively) that can be quantified in a single run.[14]

Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)

Objective: To determine an accurate assay of the acid chloride and quantify the starting carboxylic acid impurity.

-

Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a vial. Record the exact weight.

-

Sample Preparation: To the same vial, add ~30-40 mg of the this compound sample. Record the exact weight.

-

Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous to prevent hydrolysis.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

-

Calculation: Compare the integral of a well-resolved, unique proton signal from the analyte to the integral of a known signal from the internal standard. The purity can be calculated using the standard qNMR formula, accounting for the molar masses and number of protons for each signal. The carboxylic acid impurity can be quantified similarly using a unique signal.

-

Rationale: qNMR is a primary analytical method that does not require a reference standard of the analyte itself. By using a certified internal standard, it provides a direct and highly accurate measurement of purity, making it a trustworthy and self-validating technique.

Purification and Handling Best Practices

If a commercial lot does not meet the required purity specifications, further purification may be necessary.

-

Fractional Vacuum Distillation: This is the most effective method for purifying liquid acid chlorides. It can efficiently separate the product from non-volatile impurities like the starting carboxylic acid and salts, as well as more volatile components like residual thionyl chloride or solvents. The process must be conducted under a high vacuum and with anhydrous conditions to prevent degradation.

-

Handling and Storage: Due to its moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon). It should be stored in tightly sealed containers, preferably with a Teflon-lined cap, in a cool, dry place. Using a glove box or a dry nitrogen line for aliquoting is strongly recommended.

Conclusion

The quality of this compound is a critical parameter that dictates its performance in sophisticated synthetic applications. A thorough understanding of its synthesis provides the foundation for anticipating potential impurities. The implementation of a multi-technique analytical strategy, combining spectroscopy (FTIR, NMR), chromatography with derivatization (GC-MS, HPLC), and titration, creates a robust, self-validating system for quality control. By adhering to these principles and employing rigorous handling techniques, researchers and drug development professionals can ensure the integrity of their synthetic pathways and the quality of their final products.

References

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. Available at: [Link]

-

Venkatramani, C. J., & Al-Sayah, M. A. (2014). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]

-

Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

-

ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

-

Lee, C. K., Yu, J. S., & Lee, H. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1207–1217. Available at: [Link]

-

Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. Available at: [Link]

-

ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. ResearchGate. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available at: [Link]

-

Chemistry LibreTexts. (2019). Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. orgosolver.com [orgosolver.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub: are you are robot? [sci-hub.sg]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 5-Methyl-4-phenylthiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-phenylthiophene-3-carbonyl chloride is a member of the thiophene carbonyl chloride family, a class of compounds of significant interest in medicinal chemistry and materials science. Thiophene-based molecules are integral scaffolds in numerous pharmaceutical agents, and their acyl chloride derivatives serve as critical reactive intermediates for the synthesis of a wide array of more complex molecules. The inherent reactivity of the acyl chloride functional group, while synthetically useful, also imparts a degree of instability to these molecules. A thorough understanding of the stability and appropriate storage conditions for this compound is therefore paramount to ensure its integrity, reactivity, and the safety of laboratory personnel.

This technical guide provides a comprehensive overview of the stability and recommended storage of this compound, drawing upon data from structurally similar compounds and fundamental principles of organic chemistry. The information presented herein is intended to equip researchers and drug development professionals with the knowledge necessary to handle and store this reactive intermediate effectively.

Chemical Properties and Reactivity

This compound possesses a highly electrophilic carbonyl carbon due to the presence of the adjacent electron-withdrawing chlorine atom. This inherent reactivity makes it susceptible to nucleophilic attack by a variety of reagents.

Acyl chlorides, in general, are the most reactive of the carboxylic acid derivatives.[1] They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles.[1] For instance, they react vigorously with water in a hydrolysis reaction to form the corresponding carboxylic acid.[2][3] This reaction is typically exothermic and results in the formation of hydrochloric acid as a byproduct.[3][4]

The reaction with alcohols yields esters, while reaction with ammonia and amines produces amides.[1][4] These transformations are fundamental in the use of acyl chlorides as synthetic building blocks.

Stability and Degradation Pathways

The primary stability concern for this compound is its sensitivity to moisture.[5] The presence of even trace amounts of water can lead to rapid hydrolysis, converting the acyl chloride to the corresponding carboxylic acid, 5-methyl-4-phenylthiophene-3-carboxylic acid. This degradation not only consumes the desired reagent but also introduces impurities into the reaction mixture.

The mechanism of hydrolysis proceeds via a nucleophilic addition-elimination pathway.[2][3] The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrochloric acid.[3]

Caption: Hydrolysis degradation pathway.

Given the general reactivity of acyl chlorides, exposure to atmospheric moisture is a significant risk for degradation. Therefore, stringent control of the storage and handling environment is crucial to maintain the chemical integrity of this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the longevity of this compound, specific storage and handling procedures are essential. These recommendations are based on best practices for managing highly reactive and moisture-sensitive chemicals.[6][7][8][9][10][11]

Storage Conditions

Proper storage is the first line of defense against chemical degradation. The following table summarizes the recommended storage conditions for this compound, based on information for analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[12] | Reduced temperature slows down the rate of potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[7][9] | Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation, respectively. |

| Container | Tightly sealed, in a dry, cool, and well-ventilated place.[6][7][8][10][11] | Prevents ingress of moisture and allows for safe storage. A corrosive-resistant container may be necessary. |

| Location | Store in a designated corrosives area, away from incompatible materials.[8][9][10] | Segregation from incompatible substances prevents accidental hazardous reactions. |

Handling Procedures

Safe and effective handling of this compound requires a controlled environment and appropriate personal protective equipment (PPE).

Caption: Workflow for handling the compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. This includes chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat.[6]

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. This will minimize exposure to moisture.[9]

-

Dispensing: Use clean, dry glassware and dispensing tools. After dispensing the required amount, the container should be immediately and tightly sealed.

-

Reaction Quenching: Be prepared to quench any spills or residual material appropriately. A suitable quenching agent would be a weak base in an inert solvent.

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

Safety and Toxicology

Due to the lack of specific toxicological data for this compound, it is prudent to handle it with the same precautions as other corrosive and lachrymatory acyl chlorides. The following hazard information is based on GHS classifications for similar compounds.[13]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 1B/1C (Causes severe skin burns and eye damage)[7][13] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[7][13] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Corrosive to Metals | May be corrosive to metals[7][13] | P234: Keep only in original container. |

Contact with water liberates toxic gas (hydrogen chloride).[8] In case of inhalation, remove the person to fresh air and keep them comfortable for breathing.[7] If swallowed, rinse the mouth and do NOT induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[7][8]

Conclusion

This compound is a valuable reactive intermediate for chemical synthesis. Its utility is intrinsically linked to its high reactivity, which also necessitates careful consideration of its stability and handling requirements. The primary degradation pathway for this compound is hydrolysis, which can be effectively mitigated by strict adherence to storage under cold, dry, and inert conditions. By implementing the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this reagent and maintain a safe laboratory environment.

References

-

ChemBK. (2024). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Retrieved from [Link]

-

Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31781–31791. [Link]

-

ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Organic Syntheses. (n.d.). (−)-8-phenylmenthol. Retrieved from [Link]

-

Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chembk.com [chembk.com]